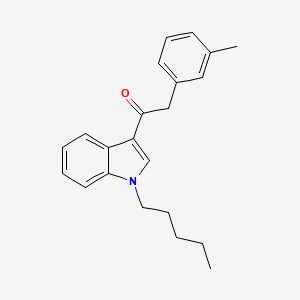

2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO/c1-3-4-7-13-23-16-20(19-11-5-6-12-21(19)23)22(24)15-18-10-8-9-17(2)14-18/h5-6,8-12,14,16H,3-4,7,13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMIYWJJSIRLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017294 | |

| Record name | JWH-251 3-Methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-88-9 | |

| Record name | JWH-251 3-Methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 251 3-methylphenyl isomer involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of reagents and solvents .

Chemical Reactions Analysis

Types of Reactions: JWH 251 3-methylphenyl isomer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Electrophilic aromatic substitution reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

JWH 251 3-methylphenyl isomer has several scientific research applications, including:

Mechanism of Action

JWH 251 3-methylphenyl isomer exerts its effects by acting as an agonist at the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and memory . The compound binds to these receptors with high affinity, leading to the activation of downstream signaling pathways that mediate its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Regioisomers

The compound is most closely related to other JWH-251 regioisomers and phenylacetamide-class SCRAs. Key comparisons include:

Substituent Effects on Pharmacological Activity

- Electron-Donating Groups (e.g., Methoxy in JWH-250) : Enhance CB1 receptor binding affinity due to increased electron density, correlating with higher psychoactive potency .

- Halogen Substituents (e.g., Chlorine in JWH-203) : Introduce steric and electronic effects, often increasing metabolic resistance and toxicity .

- Methyl vs. Ethyl Groups (e.g., JWH-210) : Larger alkyl groups (e.g., ethylnaphthalene in JWH-210) may prolong half-life but reduce aqueous solubility .

Analytical Differentiation

High-resolution mass spectrometry (HRMS) is critical for distinguishing regioisomers. For the JWH-251 series:

- 3-Methylphenyl isomer: Unique fragment ions at m/z 144.0444 (C₉H₆NO⁺) and 130.0652 (C₈H₈NO⁺) .

- 2-Methylphenyl isomer: Semi-unique ion at m/z 158.0808 (C₁₀H₁₀NO⁺) .

- JWH-250 (methoxy variant): Diagnostic ions at m/z 355.47 (molecular ion) and 127.0753 (methoxy-phenyl fragment) .

Toxicological and Regulatory Considerations

- 3-Methylphenyl isomer: Limited direct toxicological data, but structural similarity to JWH-250 suggests comparable risks.

Biological Activity

2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone, also known as JWH-251, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with the endocannabinoid system. This compound is part of the JWH series, which are primarily designed to mimic the effects of natural cannabinoids such as THC. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and risks associated with its use.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a phenyl ring substituted with a methyl group and an indole structure, which contributes to its affinity for cannabinoid receptors.

Target Receptors

JWH-251 acts primarily as an agonist at the CB1 and CB2 cannabinoid receptors. These receptors are part of the G-protein coupled receptor family and are involved in various physiological processes including pain modulation, appetite regulation, and mood stabilization.

Mode of Action

Upon binding to the CB1 receptor, JWH-251 induces a series of intracellular signaling cascades that result in decreased cyclic adenosine monophosphate (cAMP) levels, leading to effects similar to those produced by THC, including analgesia and euphoria . The compound’s high affinity for these receptors makes it a potent activator, which can lead to significant psychoactive effects.

Pharmacological Effects

Research has shown that JWH-251 exhibits a range of biological activities:

- Analgesic Effects : Studies indicate that JWH-251 can produce analgesic effects comparable to those of THC, making it a potential candidate for pain management therapies.

- Anti-inflammatory Properties : The compound has been noted for its ability to modulate immune responses through CB2 receptor activation, suggesting possible applications in treating inflammatory conditions .

- Neuroprotective Effects : Some studies suggest that synthetic cannabinoids like JWH-251 may offer neuroprotective benefits, although more research is needed to confirm these findings and understand the underlying mechanisms .

Toxicology

Despite its potential therapeutic benefits, the use of synthetic cannabinoids like JWH-251 raises concerns regarding toxicity and safety. Reports indicate that these compounds can lead to severe side effects, including anxiety, paranoia, and cardiovascular issues when abused or consumed in high doses .

Case Studies

Several case studies have documented the effects of JWH-251 in both controlled environments and real-world scenarios:

- Case Study on Pain Management : A study involving rodent models demonstrated that administration of JWH-251 significantly reduced pain responses in subjects subjected to inflammatory pain models. The results indicated a dose-dependent relationship between JWH-251 administration and pain relief .

- Behavioral Studies : In behavioral pharmacology studies, JWH-251 was observed to induce effects similar to THC in terms of sedation and hypomotility in animal models. These findings support the compound's classification as a cannabimimetic agent .

Comparative Analysis with Other Cannabinoids

The following table summarizes the biological activities of JWH-251 compared to other common cannabinoids:

| Compound | CB1 Agonist | CB2 Agonist | Analgesic Effect | Anti-inflammatory Effect | Psychoactive Potential |

|---|---|---|---|---|---|

| JWH-251 | High | Moderate | Yes | Yes | High |

| THC | High | Low | Yes | Moderate | Very High |

| CBD | Low | Moderate | No | Yes | Low |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity and purity of 2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone?

- Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For purity assessment, reversed-phase liquid chromatography (HPLC or UPLC) with UV detection is recommended. The compound's molecular formula (C₂₂H₂₅NO) and SMILES string (

CCCCCn1cc(C(=O)Cc2cccc(c2C)C)c3ccccc13) can guide spectral interpretation . Cross-referencing with crystallographic data (e.g., SHELX-refined structures of analogous compounds) enhances confidence in structural assignments .

Q. How can researchers synthesize this compound, and what are common synthetic challenges?

- Answer : A typical route involves Friedel-Crafts acylation of 1-pentylindole with 3-methylphenylacetyl chloride. Key challenges include controlling regioselectivity at the indole C3 position and minimizing byproducts from over-acylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Similar JWH-series compounds (e.g., JWH-250) require anhydrous conditions to prevent hydrolysis of the ketone group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Answer : Single-crystal X-ray diffraction with SHELXL refinement provides atomic-level resolution of bond angles, torsion angles, and intermolecular interactions. For example, SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data. The indole ring's planarity and the ethanone group's orientation relative to the 3-methylphenyl substituent can be validated against crystallographic data .

Q. What methodological approaches are used to analyze the cannabinoid receptor binding affinity of this compound?

- Answer : Competitive radioligand binding assays (e.g., using [³H]CP-55,940) on human CB1 and CB2 receptors expressed in HEK293 cells are standard. Dose-response curves (IC₅₀ values) and Ki calculations should be normalized against reference agonists like JWH-017. Note that structural analogs (e.g., JWH-250) show varying receptor selectivity due to substituent positioning, necessitating molecular docking studies to explain affinity differences .

Q. How can researchers address discrepancies in metabolic stability data for this compound across in vitro models?

- Answer : Discrepancies may arise from differences in liver microsome sources (human vs. rodent) or incubation conditions (NADPH concentration). Use pooled human liver microsomes with LC-MS/MS to identify major Phase I metabolites (e.g., hydroxylation at the pentyl chain or indole ring). Cross-validate findings with hepatocyte assays and in silico tools like CYP450 isoform-specific inhibition .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the psychopharmacological effects of this compound compared to JWH-250?

- Answer : Differences in substituent placement (3-methylphenyl vs. 2-methoxyphenyl in JWH-250) alter lipophilicity and receptor interaction. In vivo behavioral assays (e.g., mouse tetrad tests) and electroencephalography (EEG) can quantify divergent effects. Publish raw data alongside statistical models (e.g., ANOVA with post hoc tests) to clarify dose-response relationships .

Methodological Notes

- Crystallography : SHELXTL (Bruker AXS) or open-source SHELX suites are preferred for structure refinement .

- Analytical Chemistry : Always include internal standards (e.g., deuterated analogs) in MS workflows to correct for ionization variability .

- Ethical Compliance : Adhere to WHO guidelines for synthetic cannabinoid research, given the compound's potential public health risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.